Tetrahydrothiophene-2-carbonitrile

Medicinal Chemistry Physicochemical Properties Synthetic Intermediate

Tetrahydrothiophene-2-carbonitrile (CAS 112212-94-9) is a heterocyclic organic compound belonging to the class of saturated thiolanes, characterized by a five-membered ring containing a sulfur atom and a nitrile functional group at the 2-position. Its molecular formula is C₅H₇NS, with a molecular weight of 113.18 g/mol.

Molecular Formula C5H7NS
Molecular Weight 113.18 g/mol
CAS No. 112212-94-9
Cat. No. B050589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrothiophene-2-carbonitrile
CAS112212-94-9
Molecular FormulaC5H7NS
Molecular Weight113.18 g/mol
Structural Identifiers
SMILESC1CC(SC1)C#N
InChIInChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h5H,1-3H2
InChIKeyWCHCAJNRBFUGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrothiophene-2-carbonitrile (CAS 112212-94-9): Technical Specifications and Chemical Class Definition for Procurement


Tetrahydrothiophene-2-carbonitrile (CAS 112212-94-9) is a heterocyclic organic compound belonging to the class of saturated thiolanes, characterized by a five-membered ring containing a sulfur atom and a nitrile functional group at the 2-position [1]. Its molecular formula is C₅H₇NS, with a molecular weight of 113.18 g/mol [1]. This compound is a saturated analog of thiophene-2-carbonitrile, lacking aromaticity due to full hydrogenation of the thiophene ring [1].

Tetrahydrothiophene-2-carbonitrile (CAS 112212-94-9): Why In-Class Analogs Cannot Be Substituted Without Functional Impact


Generic substitution of tetrahydrothiophene-2-carbonitrile with structurally similar in-class compounds—such as unsubstituted tetrahydrothiophene, its carboxylic acid analog, or the aromatic thiophene-2-carbonitrile—is not chemically or functionally equivalent. The presence of a nitrile group on a fully saturated sulfur heterocycle confers a unique balance of lipophilicity, polar surface area, and hydrogen-bonding capacity that differs substantially from both the aromatic counterpart (thiophene-2-carbonitrile) and the acid analog (tetrahydrothiophene-2-carboxylic acid) [1]. These physicochemical differences alter solubility, reactivity, and intermolecular interactions, directly affecting performance in synthetic applications [1][2].

Tetrahydrothiophene-2-carbonitrile (CAS 112212-94-9): Quantifiable Differentiation Evidence Versus Closest Analogs


Physicochemical Profile Differentiation: Lipophilicity and Polar Surface Area Relative to Thiophene-2-carbonitrile

Tetrahydrothiophene-2-carbonitrile exhibits distinct physicochemical properties compared to its aromatic analog thiophene-2-carbonitrile. Specifically, it possesses a lower computed lipophilicity (XLogP3 = 1.2) and a smaller topological polar surface area (TPSA = 49.1 Ų) versus the aromatic comparator (XLogP3 = 1.3, TPSA = 52 Ų) [1][2]. These differences reflect the saturated nature of the thiolane ring, which reduces π-π stacking potential and alters hydrogen-bonding capacity.

Medicinal Chemistry Physicochemical Properties Synthetic Intermediate

Hydrogen Bond Acceptor Capacity Differentiation Versus Unsubstituted Tetrahydrothiophene

Compared to unsubstituted tetrahydrothiophene, tetrahydrothiophene-2-carbonitrile provides an additional hydrogen bond acceptor site via the nitrile nitrogen. Computed data show the target compound possesses two hydrogen bond acceptor atoms versus one for tetrahydrothiophene [1][2]. This functional difference enhances the compound's ability to engage in specific non-covalent interactions, which is critical for applications such as ligand design or the formation of crystalline supramolecular architectures.

Coordination Chemistry Supramolecular Chemistry Synthetic Intermediate

Solubility Profile and Its Implications for Synthetic Utility

Tetrahydrothiophene-2-carbonitrile exhibits a calculated aqueous solubility of 4.9 g/L at 25°C . In contrast, the aromatic analog thiophene-2-carbonitrile is only slightly miscible with water [1]. This quantitative solubility difference can influence reaction work-up procedures, purification methods (e.g., aqueous extraction), and the selection of reaction media. For processes involving water-sensitive steps or biphasic conditions, the enhanced water solubility may offer a practical advantage.

Process Chemistry Crystallization Reaction Optimization

Tetrahydrothiophene-2-carbonitrile (CAS 112212-94-9): Primary Application Scenarios Supported by Evidence


Synthesis of Spirocyclic Heterocycles via Phase-Transfer Catalysis

Based on published synthetic routes, tetrahydrothiophene-2-carbonitrile serves as a key starting material for the construction of spiro-fused tetrahydrothiophene derivatives, such as 4-oxooctahydroquinolizine spiro systems, utilizing phase-transfer catalysis [1]. The presence of the nitrile group facilitates alkylation and subsequent cyclization steps, enabling access to complex molecular architectures relevant to medicinal chemistry and natural product synthesis.

Building Block for Capto-Dative Olefin Chemistry

In capto-dative olefin chemistry, tetrahydrothiophene-2-carbonitrile derivatives have been synthesized through thermal additions of 2-(tert-butylthio)acrylonitrile to dienophiles, demonstrating the compound's utility as a scaffold for generating substituted tetrahydrothiophenes with potential biological activity [2].

Precursor for Enzyme Inhibitor Development

Though specific quantitative data is limited for the parent compound, derivatives of tetrahydrothiophene-2-carbonitrile are being explored as potential enzyme inhibitors and receptor modulators, leveraging the unique combination of a saturated sulfur heterocycle and a nitrile moiety . This positions the compound as a valuable precursor for medicinal chemistry programs targeting novel scaffolds.

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